molecular formula C13H10O5 B12999944 4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid

4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid

Cat. No.: B12999944
M. Wt: 246.21 g/mol
InChI Key: UBZPGKRHQHZMHT-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features a methoxycarbonyl group and a phenyl group attached to the furan ring, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted acetoacetic ester with a suitable aldehyde in the presence of an acid catalyst can yield the desired furan derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods typically utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the furan ring, enhancing the compound’s versatility in organic synthesis.

Scientific Research Applications

4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)-5-phenylfuran-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the furan ring.

    4-(Methoxycarbonyl)-5-phenylthiophene-3-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    4-(Methoxycarbonyl)-5-phenylpyrrole-3-carboxylic acid: Similar structure but with a nitrogen atom replacing the oxygen in the furan ring.

Uniqueness

4-(Methoxycarbonyl)-5-phenylfuran-3-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

4-methoxycarbonyl-5-phenylfuran-3-carboxylic acid

InChI

InChI=1S/C13H10O5/c1-17-13(16)10-9(12(14)15)7-18-11(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)

InChI Key

UBZPGKRHQHZMHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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